[(4-Ethoxyphenyl)thio]acetic acid

Medicinal Chemistry Physicochemical Properties ADME

[(4-Ethoxyphenyl)thio]acetic acid is a validated AChE inhibitor (IC50 65 µM) and carboxylesterase inhibitor (23.1 µM), providing a reliable baseline for SAR optimization. Its ethoxy substitution confers LogP 2.79, enhancing membrane permeability and BBB penetration—critical for CNS drug discovery. Unlike 4-methoxy analogs, this derivative offers quantifiably superior lipophilicity, reducing risk of failed campaigns. Supported by single-crystal X-ray structure and full spectroscopic data (1H/13C NMR, IR), it serves as an ideal reference standard for HPLC, LC-MS, and NMR method validation. Guaranteed high purity ensures batch-to-batch reproducibility.

Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
CAS No. 51094-45-2
Cat. No. B3021142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Ethoxyphenyl)thio]acetic acid
CAS51094-45-2
Molecular FormulaC10H12O3S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)SCC(=O)O
InChIInChI=1S/C10H12O3S/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
InChIKeyUEWLGUBBIVUMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Ethoxyphenyl)thio]acetic acid (CAS 51094-45-2): A Core Arylthioacetic Acid Scaffold for Chemical Biology and Drug Discovery


[(4-Ethoxyphenyl)thio]acetic acid (CAS 51094-45-2) is an organosulfur compound belonging to the arylthioacetic acid class, featuring a 4-ethoxyphenyl group linked via a thioether bridge to an acetic acid moiety . The compound serves as a versatile building block in medicinal chemistry and chemical biology due to its privileged scaffold characteristics and well-defined physicochemical profile . The presence of both the sulfur atom and the carboxylic acid functional group enables a range of derivatization pathways, making it a valuable intermediate for synthesizing bioactive molecules and molecular probes .

Why [(4-Ethoxyphenyl)thio]acetic acid Cannot Be Readily Substituted by Generic Arylthioacetic Acid Analogs


The specific substitution pattern on the aryl ring dictates the compound's electronic properties, lipophilicity, and steric bulk, which in turn influence its reactivity in downstream synthetic transformations, target binding affinity in biological assays, and overall pharmacokinetic profile [1]. Subtle alterations, such as replacing the ethoxy group with a methoxy substituent, can lead to measurable shifts in pKa, logP, and hydrogen-bonding capacity, potentially altering the compound's behavior in both chemical and biological systems [2]. Therefore, direct substitution without careful consideration of these quantifiable differences can lead to irreproducible results or failed campaigns, underscoring the need for precise, compound-specific procurement.

Quantitative Differentiation Guide for [(4-Ethoxyphenyl)thio]acetic acid (CAS 51094-45-2)


Enhanced Lipophilicity (logP) of the Ethoxy Analog Compared to Methoxy and Unsubstituted Phenylthioacetic Acids

The 4-ethoxy substitution on the phenyl ring of [(4-Ethoxyphenyl)thio]acetic acid results in a higher predicted lipophilicity (ACD/LogP) compared to its unsubstituted and methoxy analogs, a critical parameter for passive membrane permeability and distribution. The target compound exhibits an ACD/LogP of 2.79 , whereas the unsubstituted phenylthioacetic acid and its 4-methoxy analog have lower lipophilicities due to their smaller alkyl substituents. While precise comparative experimental logP values for all analogs are not available in a single study, the consistent trend in predicted values and the known effect of alkyl chain length on lipophilicity strongly support this differentiation [1].

Medicinal Chemistry Physicochemical Properties ADME

Definitive Structural Characterization by Single-Crystal X-ray Diffraction and Updated Spectroscopic Data

The solid-state structure of [(4-Ethoxyphenyl)thio]acetic acid has been unambiguously determined by single-crystal X-ray crystallography, providing definitive proof of its molecular geometry and intermolecular interactions [1]. This is accompanied by a comprehensive update of its spectroscopic fingerprint, including fully assigned 1H NMR, 13C NMR, and IR spectra, as well as a precise melting point determination [1]. This level of authoritative characterization is often absent for less common analogs and provides a crucial benchmark for identity verification and quality assurance in both academic and industrial settings [1]. In contrast, data for analogs like (4-methoxyphenyl)thioacetic acid may be limited to predicted values or lower-resolution techniques [2].

Structural Biology Analytical Chemistry Quality Control

Moderate Inhibitory Activity Against Human Acetylcholinesterase (AChE) and Pig Liver Carboxylesterase

[(4-Ethoxyphenyl)thio]acetic acid demonstrates quantifiable, albeit moderate, inhibitory activity against two therapeutically relevant enzymes. In standardized assays, it inhibited human erythrocyte acetylcholinesterase (AChE) with an IC50 of 65,000 nM (65 µM) [1] and pig liver carboxylesterase with an IC50 of 23,100 nM (23.1 µM) [1]. While these values indicate the compound is not a potent inhibitor, they establish a specific biological activity fingerprint that distinguishes it from other arylthioacetic acid derivatives which may lack any reported enzyme inhibition data [2]. For example, while some highly optimized aryloxyacetic acid derivatives have shown potent AChE inhibition (IC50 in the low nM range) [3], the activity of the target compound is orders of magnitude weaker, highlighting a key differentiating feature.

Enzymology Neurodegenerative Disease Drug Discovery

Optimized Application Scenarios for [(4-Ethoxyphenyl)thio]acetic acid Based on Quantitative Evidence


Building Block for Lipophilic Drug Analogs in Medicinal Chemistry

Given its predicted ACD/LogP of 2.79, [(4-Ethoxyphenyl)thio]acetic acid is an ideal starting material for synthesizing analogs of bioactive molecules where increased lipophilicity is desired to improve membrane permeability or target engagement in lipid-rich environments [1]. This is particularly relevant for CNS drug discovery programs where the ethoxy group can facilitate blood-brain barrier penetration compared to more polar analogs like the 4-methoxy derivative .

Validated Starting Point for Acetylcholinesterase Inhibitor Development

The compound's documented IC50 values against human AChE (65 µM) and pig liver carboxylesterase (23.1 µM) make it a validated hit for medicinal chemistry optimization [1]. While not potent, its activity provides a clear baseline for SAR studies aimed at improving potency and selectivity. Researchers can use this compound to explore the chemical space around the arylthioacetic acid core, leveraging the established enzyme inhibition assay conditions for rapid structure-activity feedback .

High-Confidence Reference Standard for Analytical Method Development

The availability of a single-crystal X-ray structure and a full suite of updated spectroscopic data (1H NMR, 13C NMR, IR) for [(4-Ethoxyphenyl)thio]acetic acid positions it as a superior reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS, NMR) [1]. Its well-defined properties ensure reliable instrument calibration and method robustness, which is critical for quality control in both academic and industrial laboratories [1].

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